molecular formula C6H4BrFS B1320109 2-Bromo-5-fluorothiophenol CAS No. 55389-14-5

2-Bromo-5-fluorothiophenol

Cat. No. B1320109
CAS RN: 55389-14-5
M. Wt: 207.07 g/mol
InChI Key: JBEGEMGVTNGUOV-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorothiophenol is a compound that is part of the thiophene family, characterized by the presence of a sulfur atom within a five-membered aromatic ring. The compound is of interest due to its potential use in the synthesis of more complex molecules, particularly in the field of organic electronics and materials science. The bromo and fluoro substituents on the thiophene ring can significantly influence the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated thiophenes can be achieved through various methods. One approach involves the oxidation of 2-thienyltrifluoroborate salts followed by etherification, as reported in the preparation of brominated 2-alkoxythiophenes . This method is operationally straightforward and utilizes inexpensive reagents. Another synthesis route for bromo-substituted thiophenes is the bromination of 2,3-diarylcyclopent-2-en-1-ones, which allows for the introduction of bromine atoms at specific positions on the molecule . Although these methods do not directly describe the synthesis of 2-Bromo-5-fluorothiophenol, they provide insight into the bromination techniques that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted thiophenes is crucial in determining their electronic properties. For instance, the presence of fluorine atoms can stabilize the lowest unoccupied molecular orbital (LUMO) levels, as seen in the study of dithieno[3,2-b:2',3'-d]phospholes with perfluorophenyl substituents . The position of the fluoro substituents significantly affects the absolute energies of the frontier orbitals, with meta-positioned fluoro atoms having the strongest effect . This information is relevant to understanding the electronic characteristics of 2-Bromo-5-fluorothiophenol, although the specific molecular structure analysis for this compound is not provided in the papers.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted thiophenes is influenced by the electron-withdrawing nature of the substituents, which can facilitate nucleophilic aromatic substitution reactions. For example, 2-bromo-3-chlorothiophene was used in a nucleophilic substitution reaction to produce 3-fluorothiophene . This showcases the potential for 2-Bromo-5-fluorothiophenol to undergo similar reactions, serving as a precursor for the synthesis of other fluorinated thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted thiophenes are determined by their molecular structure. The presence of halogen atoms can affect the boiling point, melting point, and solubility of the compound. Additionally, the optoelectronic properties, such as absorption and emission spectra, are also influenced by the substituents on the thiophene ring . The block copolymer synthesis study involving bromo-substituted thiophenes further illustrates the importance of these properties in material applications . However, the specific physical and chemical properties of 2-Bromo-5-fluorothiophenol are not detailed in the provided papers.

Scientific Research Applications

Reactivity and Chemical Behavior

  • 2-Bromo-5-fluorothiophenol shows unique reactivity compared to other halogenated thiophenes. For instance, 2-Fluoro-5-nitrothiophene, a related compound, reacts much faster with sodium thiophenoxide and piperidine than other 2-halogeno-5-nitrothiophenes, indicating a distinct chemical behavior influenced by the fluorine and bromine atoms (Guanti, Thea, D., & Leandri, 1975).

Applications in Medicinal Chemistry

  • Though specific information on 2-Bromo-5-fluorothiophenol is limited, related thiophene compounds have shown potential in medicinal chemistry. For example, diarylthiophenes, which may include similar structural components, have been studied as selective COX-2 inhibitors, indicating the potential of such compounds in therapeutic applications (Pinto et al., 1996; 1997).

Material Science and Polymer Research

  • In material science, halogenated thiophenes have been used as building blocks for tuning the electronic properties of conjugated polythiophenes. Compounds like 3-Fluoro-4-hexylthiophene, which share structural similarities with 2-Bromo-5-fluorothiophenol, have been synthesized for this purpose (Gohier, Frère, & Roncali, 2013).

Conformational and Structural Analysis

  • Structurally related bromothiophene derivatives have been studied for their conformational and structural properties, providing insights into the behavior of bromo- and fluoro-substituted thiophenes in various chemical environments. This information is valuable for understanding the potential applications of 2-Bromo-5-fluorothiophenol in various chemical reactions and material applications (Nkoana, Maluleka, Mphahlele, Mampa, & Choong, 2022).

properties

IUPAC Name

2-bromo-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEGEMGVTNGUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597767
Record name 2-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzenethiol

CAS RN

55389-14-5
Record name 2-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

51.30 g of S-(2-bromo-5-fluorophenyl) dimethylthiocarbamate were dissolved in 700 ml of MOH, 494 ml of a 1 N aqueous sodium hydroxide solution were added and the reaction mixture was heated for 2 h under reflux. After cooling, the MOH was removed in vacuo, 200 ml of water were added and the mixture was extracted three times with 150 ml each of DCM. Subsequently, the mixture was acidified to pH=1 with concentrated hydrochloric acid and extracted four times with 200 ml each of EA. The combined organic phases were dried over sodium sulfate and the solvent was removed in vacuo. 37.80 g of the title compound were obtained as a pale yellow oil.
Quantity
51.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

325 grams of 2-bromo-5-fluoroaniline were dissolved in 300 milliliters of concentrated hydrochloride acid (d = 1.2 grams/ml) and 350 milliliters of water. The mixture was heated to 60° Centigrade and cooled again to 0° Centigrade, whereupon 130 grams of sodium nitrite dissolved in 330 milliliters of water were added dropwise while the temperature was kept below 4° Centigrade. The reaction mixture was then left standing for 30 minutes while stirring and keeping the temperature at 0° centigrade. Then the mixture containing the diazonium compound formed was added at 60° Centigrade to a solution of 330 grams of potassium ethylxanthate in 400 milliliters of water. CAUTION ! At temperature below 60° Centigrade there may be risk of violent explosions due to accumulation of a diazoxanthate. After the addition has been completed the mixture was stirred for 30 minutes at 60° Centigrade, cooled and extracted with ether. The ether phase was separated and washed successively with 2N sodium hydroxide solution and water and evaporated. The residue was dissolved in 1 liter of 96% ethanol, and 400 grams of potassium hydroxide were added cautiously under reflux, whereupon the reaction mixture was refluxed for 18 hours. Water was added and the ethanol evaporated. 600 milliliters of concentrated hydrochloric acid and 50 grams of zink were added and the mixture steam distilled. The distillate was extracted with ether, the ether phase separated, washed with water, dried over anhydrous magnesium sulphate and evaporated. The residue was distilled at 35 mm Hg, whereby 160 grams of 2-bromo-5-fluorothiophenol boiling at 112°-116° Centigrade was obtained.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
330 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
diazoxanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
350 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-5-fluorothiophenol
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Citations

For This Compound
1
Citations
F Burkamp, SR Fletcher - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
We report an efficient entry into substituted 3‐(ω‐aminoalkyl)‐benzo[b]thiophenes that allows rapid generation of structural diversity. Alkylation of α,ω‐dihaloketones with thiophenols …
Number of citations: 10 onlinelibrary.wiley.com

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